molecular formula C39H72O5 B052962 1,3-Dielaidin CAS No. 98168-52-6

1,3-Dielaidin

Cat. No.: B052962
CAS No.: 98168-52-6
M. Wt: 621 g/mol
InChI Key: DRAWQKGUORNASA-XPWSMXQVSA-N
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Description

. It is a synthetic lipid molecule used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dielaidin can be synthesized through the interesterification of glycerol with triglycerides obtained from plant or animal sources. This process typically involves heating the reactants to temperatures between 200-260°C in the presence of an inorganic alkali catalyst . Another method involves enzymatic glycerolysis, which uses lipase enzymes to catalyze the reaction under milder conditions .

Industrial Production Methods

Industrial production of dielaidin follows similar methods to those used in laboratory synthesis. The interesterification process is scaled up, and continuous flow reactors are often employed to maintain consistent reaction conditions and improve yield. Enzymatic glycerolysis is also used in industrial settings, particularly when the goal is to produce high-purity dielaidin for specific applications .

Chemical Reactions Analysis

Types of Reactions

Dielaidin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is the Diels-Alder reaction, where dielaidin acts as a diene in cycloaddition reactions to form substituted cyclohexene derivatives .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with dielaidin can produce various cyclohexene derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Dielaidin is used in a wide range of scientific research applications:

Mechanism of Action

Dielaidin exerts its effects primarily through its interaction with lipid membranes. It can integrate into the lipid bilayer, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dipalmitoylglycerol: Similar in structure but contains palmitic acid instead of elaidic acid.

    1,3-Dioleoylglycerol: Contains oleic acid, the cis isomer of elaidic acid.

    1,3-Dilinoleoylglycerol: Contains linoleic acid, a polyunsaturated fatty acid.

Uniqueness

Dielaidin is unique due to the presence of trans-9-octadecenoic acid (elaidic acid) at both positions on the glycerol backbone. This trans configuration imparts distinct physical and chemical properties compared to its cis counterparts, such as higher melting points and different membrane interactions .

Properties

IUPAC Name

[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWQKGUORNASA-XPWSMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317483
Record name 1,3-Dielaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98168-52-6, 25637-84-7
Record name 1,3-Dielaidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98168-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dielaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do the physical properties of phospholipids influence protein kinase C activation in experimental settings?

A: The physical state of phospholipids is critical for PKC activation in vitro []. Studies have shown that phosphatidylserine, while known to be the most effective phospholipid activator of PKC, does not form typical fluid bilayer structures under standard assay conditions []. This observation suggests that the presentation of phosphatidylserine in a biologically relevant context, such as within a bilayer structure, might be crucial for optimal PKC activation. In contrast, 1:4 phosphatidylserine/phosphatidylcholine bilayer vesicles, which mimic physiological conditions, effectively support PKC activation only in the presence of diacylglycerol, underscoring the importance of both components for enzymatic activity [].

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